5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one
Description
5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one (CAS: 1273611-01-0) is a halogenated indanone derivative with the molecular formula C₉H₆BrClO and a molecular weight of 245.50 g/mol . This compound is characterized by a bicyclic indenone scaffold substituted with bromine at position 5 and chlorine at position 5.
Properties
IUPAC Name |
5-bromo-7-chloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRQFNQYLBNEOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one typically involves the halogenation of indanone derivatives. One common method involves the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the indanone ring. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indanone derivatives.
Scientific Research Applications
6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula . It is a derivative of indanone with bromine and chlorine substituents on the indanone ring. This compound has applications in scientific research, particularly in medicinal chemistry and pharmacology due to its potential biological activities.
Note: The following information is based on the search results provided. As requested, information from benchchem.com and smolmolecule.com has been excluded.
Scientific Research Applications
6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one is used across various scientific disciplines:
- Chemistry It serves as an intermediate in synthesizing complex organic molecules.
- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is explored for potential use in drug development and therapeutic applications.
- Industry It is utilized in the production of specialty chemicals and materials.
Chemical Reactions
6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one can undergo several types of chemical reactions:
- Substitution Reactions The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
- Common Reagents and Conditions: Nucleophiles such as amines or thiols in the presence of a base.
- Major Products: Various substituted indanone derivatives.
- Oxidation Reactions The compound can be oxidized to form corresponding ketones or carboxylic acids.
- Common Reagents and Conditions: Oxidizing agents like potassium permanganate or chromium trioxide.
- Major Products: Indanone ketones or carboxylic acids.
- Reduction Reactions Reduction of the carbonyl group can yield alcohol derivatives.
- Common Reagents and Conditions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Major Products: Indanol derivatives.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Halogenated Derivatives
- 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one: Replacing chlorine with fluorine alters the compound’s electronic properties.
- 3-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one: The methoxy group at position 7 introduces steric bulk and hydrogen-bonding capacity, which may influence solubility and intermolecular interactions. This compound was synthesized via bromination of 7-methoxy-indanone using N-bromosuccinimide (NBS) in CCl₄ .
Benzylidene-Functionalized Analogues
- 2-(3,5-Dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one (DDI) : The addition of a dibrominated hydroxybenzylidene group at position 2 confers potent Topoisomerase IIα (Top2) inhibitory activity, as demonstrated in anti-cancer screening studies. DDI’s planar structure facilitates intercalation into DNA-enzyme complexes .
- 5-Chloro-6-methoxy-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one: This derivative, a precursor to indeno[1,2-c]pyrazoles, exhibits selectivity for EGFR tyrosine kinase inhibition. The piperidinyl group enhances cellular permeability, critical for non-small cell lung cancer (NSCLC) therapy .
Hydroxy- and Alkyl-Substituted Analogues
- 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one : This compound displays allelopathic activity with IC₅₀ values of 0.34 mM (hypocotyl growth) and 0.16 mM (root growth) in Lepidium sativum. The hydroxyl and isopropyl groups increase hydrophilicity and steric hindrance, reducing membrane permeability compared to halogenated derivatives .
Key Observations :
Physicochemical and Crystallographic Properties
- Planarity and Crystal Packing: X-ray studies of benzylidene derivatives (e.g., 2-(4-hydroxybenzylidene)-indanone) reveal near-planar structures with dihedral angles <8.2° between indenone and aryl rings, facilitating π-π stacking .
- Thermal Stability : Halogenated derivatives generally exhibit higher melting points (>200°C) compared to hydroxy-substituted analogues due to stronger intermolecular halogen bonds .
Biological Activity
5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one (CAS Number: 1273611-01-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₆BrClO, with a molecular weight of 245.50 g/mol. The compound features a unique indanone structure with bromine and chlorine substituents, which may enhance its reactivity and biological activity compared to other similar compounds.
Target Interaction
Research indicates that compounds with indole and indanone structures often exhibit high-affinity binding to various biological receptors. The presence of halogen atoms (bromine and chlorine) in this compound may influence its interaction with these targets, potentially enhancing its pharmacological effects .
Biochemical Pathways
The compound is hypothesized to engage in multiple biochemical pathways, similar to other indole derivatives. These pathways include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections .
- Anticancer Potential : The structural features of this compound suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Absorption and Distribution
The compound is noted for its favorable gastrointestinal absorption, which is crucial for oral bioavailability in therapeutic applications. This characteristic enhances its potential as a drug candidate.
Case Studies and Research Findings
Several studies have explored the biological activity of related indanone derivatives, providing insights into the potential applications of this compound:
Q & A
Q. What are the common synthetic routes for 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one, and how can their efficiency be optimized?
Methodological Answer: The synthesis typically involves halogenation of a dihydroindenone precursor. A two-step approach is recommended:
Friedel-Crafts acylation to form the indenone backbone.
Electrophilic halogenation (bromination and chlorination) using agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled conditions.
Optimization strategies :
Q. What purification techniques are recommended for isolating high-purity this compound?
Methodological Answer:
- Column chromatography : Use silica gel with a gradient eluent (hexane/ethyl acetate, 8:2 to 6:4) to separate halogenated byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethanol-water) based on solubility data (logP ≈ 2.8, predicted from similar compounds ).
- Validate purity via melting point analysis and ¹H/¹³C NMR (aromatic proton shifts: δ 7.2–7.8 ppm) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and experimental spectroscopic data for this compound?
Methodological Answer: Discrepancies in NMR chemical shifts or IR stretching frequencies often arise from solvent effects or conformational flexibility.
- Density Functional Theory (DFT) : Perform geometry optimization (B3LYP/6-311+G(d,p)) and simulate solvent interactions (PCM model) to align predictions with experimental data.
- Dynamic NMR : Analyze temperature-dependent spectra to identify rotameric equilibria.
- Cross-validate with X-ray crystallography (if crystalline derivatives are available) to confirm stereoelectronic effects .
Q. What experimental design is recommended for studying the hydrolytic stability of this compound under varying pH conditions?
Methodological Answer:
- pH-Rate Profile Study :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.
- Monitor degradation via UV-Vis spectroscopy (λmax ≈ 270 nm) or LC-MS .
- Calculate rate constants (k) and identify degradation products (e.g., dehalogenated indenones).
- Mechanistic Insight : Use isotopic labeling (e.g., D₂O) to trace proton transfer pathways .
Q. How can researchers assess the environmental fate of this compound using advanced analytical methods?
Methodological Answer:
- Biodegradation Studies :
- Expose the compound to microbial consortia (e.g., activated sludge) and analyze metabolites via HRMS/MS .
- Photodegradation :
- Simulate sunlight exposure (Xe lamp, λ > 290 nm) and quantify half-life using HPLC-UV .
- Identify reactive oxygen species (ROS) involvement via scavenger assays.
- Soil Sorption : Measure logKoc values using batch equilibrium experiments .
Q. What strategies are effective in resolving conflicting bioactivity data across different assay systems?
Methodological Answer:
- Assay Standardization :
- Use a common cell line (e.g., HEK293) and normalize data to a reference inhibitor.
- Membrane Permeability : Measure PAMPA permeability to account for transport limitations.
- CYP450 Inhibition Screening : Use recombinant enzymes (e.g., CYP3A4) to isolate metabolic interference .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
- Reference GHS Hazard Statements : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for this compound?
Methodological Answer:
- Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, THF, acetonitrile) using gravimetric analysis .
- Temperature Dependence : Measure solubility at 25°C and 40°C to construct van’t Hoff plots.
- Particle Size Analysis : Use dynamic light scattering (DLS) to assess the impact of crystallinity on dissolution rates .
Specialized Characterization
Q. What advanced techniques are suitable for analyzing the chiral centers in derivatives of this compound?
Methodological Answer:
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase.
- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration.
- X-ray Crystallography : Resolve enantiomeric purity via anomalous scattering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
